molecular formula C19H22ClN3O3S B6587630 N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide CAS No. 1226439-76-4

N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide

Cat. No.: B6587630
CAS No.: 1226439-76-4
M. Wt: 407.9 g/mol
InChI Key: VBLJYQCYWWNYDO-UHFFFAOYSA-N
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Description

N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide is a piperidine-based dicarboxamide derivative characterized by its dual aromatic substituents: a 3-chloro-4-methoxyphenyl group at the N4 position and a thiophen-2-ylmethyl moiety at the N1 position.

Properties

IUPAC Name

4-N-(3-chloro-4-methoxyphenyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c1-26-17-5-4-14(11-16(17)20)22-18(24)13-6-8-23(9-7-13)19(25)21-12-15-3-2-10-27-15/h2-5,10-11,13H,6-9,12H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLJYQCYWWNYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison of Piperidine-1,4-Dicarboxamide Derivatives

Compound Name N1 Substituent N4 Substituent Key Biological Activity Synthesis Yield/Data Reference
Target Compound (Thiophen-2-yl)methyl 3-Chloro-4-methoxyphenyl Hypothetical enzyme inhibition Not reported N/A
N1-(4-Chlorobenzyl)-N4-(2-(pyridin-4-yl)ethyl) (8a) 4-Chlorobenzyl 2-(Pyridin-4-yl)ethyl Undisclosed (synthetic focus) 91% yield via NaOH/HCl workup
ZINC96007907 (1-Methyl-3-phenyl-pyrazolyl)methyl Undisclosed Acetylcholinesterase inhibition Commercial sourcing
N1-(Benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl) Benzo[d][1,3]dioxol-5-yl Thiazol-2-yl Undisclosed (PubChem entry) Not reported
Proteasome Inhibitor () Complex branched substituent 4-Methoxyphenyl Proteasome subunit beta type-2 Similarity score: 0.678
Benzo[d]thiazole-2,4-dicarboxamide (10a, 10g) Methyl/4-fluorophenyl Varied substituents Screening for acetylcholinesterase 82–83% yield via morpholine organobase

Structural and Electronic Differences

  • N1 Substituents : The target compound’s thiophene group introduces sulfur-mediated hydrophobic interactions, distinct from the pyridine (8a, ) or pyrazole (ZINC96007907, ) groups in analogs. Thiophene’s electron-rich aromatic system may enhance π-π stacking compared to benzo[d][1,3]dioxole ().
  • This contrasts with simpler substituents like 4-fluorophenyl in benzo[d]thiazole derivatives ().

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